ent-15-Oxo-16-kauren-19-oic acid

Description

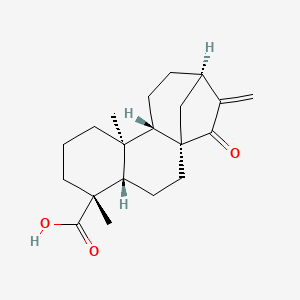

ent-15-Oxo-kaur-16-en-19-oic acid is a kaurane diterpenoid first isolated from Espeletia schultzii and derived from grandiflorolic acid (ent-kaur-16-en-19-oic acid) through oxidation at the C-15 position . Its molecular formula is C₂₀H₂₈O₃, characterized by a tetracyclic kaurane skeleton with a 16-en-19-oic acid backbone and a ketone group at C-15 . Structurally, it belongs to the ent-kaurane subclass, distinguished by the ent (enantio) configuration of its chiral centers .

Properties

CAS No. |

6620-00-4 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-15H,1,4-11H2,2-3H3,(H,22,23) |

InChI Key |

WQBNGXOJBVBQKP-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4=O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4=O)(C)C(=O)O |

melting_point |

211 - 213 °C |

physical_description |

Solid |

Synonyms |

ent-15-oxo-kaur-16-en-19-oic acid |

Origin of Product |

United States |

Preparation Methods

Oxidation at C15

The introduction of the 15-oxo group is achieved through selective oxidation of the C15 methylene group. Two principal methods have been reported:

Pyridinium Dichromate (PDC) Oxidation

PDC in dichloromethane selectively oxidizes the C15 position of ent-kaur-16-en-19-oic acid to yield the 15-oxo derivative. Reaction conditions and outcomes are summarized below:

| Parameter | Details |

|---|---|

| Substrate | ent-kaur-16-en-19-oic acid |

| Oxidizing Agent | PDC (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

This method avoids over-oxidation of the carboxylic acid group at C19 due to PDC’s mild reactivity.

Selenium Dioxide (SeO2) Mediated Oxidation

SeO2 in tert-butyl hydroperoxide (t-BuOOH) introduces the 15-oxo group via allylic oxidation. While efficient, this method requires stringent temperature control to prevent side reactions:

Epoxidation and Subsequent Functionalization

Epoxidation of the C16 double bond followed by ring-opening reactions provides an alternative route to 15-oxo derivatives:

-

Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the 16,17-epoxide.

-

Acid-Catalyzed Rearrangement : The epoxide undergoes rearrangement in acidic media (e.g., HCl/MeOH) to generate a 15-hydroxy intermediate.

-

Oxidation to Ketone : The 15-hydroxy group is oxidized using Jones reagent (CrO3/H2SO4) to yield the 15-oxo product.

This three-step sequence achieves an overall yield of 45–50%.

Semi-Synthetic Modifications of Natural Precursors

Natural diterpenes with hydroxyl groups at C15 serve as direct precursors. For example, ent-15α-hydroxy-kaur-16-en-19-oic acid , isolated from Coespeletia moritziana, is oxidized to the 15-oxo derivative using pyridinium chlorochromate (PCC):

| Parameter | Details |

|---|---|

| Substrate | ent-15α-hydroxy-kaur-16-en-19-oic acid |

| Oxidizing Agent | PCC (1.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

| Yield | 85–90% |

This high-yielding method is advantageous when the hydroxy precursor is accessible.

Comparative Analysis of Preparation Methods

The table below evaluates key metrics for each synthesis route:

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Natural Extraction | Plant biomass | 0.01–0.1 | 90–95 | Low |

| PDC Oxidation | ent-kaur-16-en-19-oic acid | 65–72 | 98 | High |

| SeO2 Oxidation | ent-kaur-16-en-19-oic acid | 58–63 | 95 | Moderate |

| Epoxidation-Oxidation | ent-kaur-16-en-19-oic acid | 45–50 | 97 | Moderate |

| PCC Oxidation of 15α-OH | ent-15α-hydroxy derivative | 85–90 | 99 | High |

Key Observations :

-

PDC Oxidation offers the best balance of yield and scalability for industrial applications.

-

PCC Oxidation of 15α-hydroxy derivatives achieves the highest yields but depends on precursor availability.

-

Natural extraction remains limited to research-scale studies due to low yields.

Challenges and Optimization Strategies

Regioselectivity in Oxidation Reactions

The C15 methylene group’s steric hindrance necessitates careful selection of oxidizing agents. PDC’s bulkiness favors attack at the less hindered C15 position over C14 or C13. Computational studies suggest that transition-state distortion energies are 3–5 kcal/mol lower for C15 oxidation compared to other positions.

Chemical Reactions Analysis

Types of Reactions: Ent-15-Oxo-kaur-16-en-19-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and interaction with other molecules.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Antitumor Activity

Mechanism of Action

Ent-15-Oxo-kaur-16-en-19-oic acid has been shown to induce apoptosis in various cancer cell lines. Research indicates that it affects multiple pathways involved in cell proliferation and survival:

- Apoptosis Induction : The compound triggers apoptotic pathways in human cancer cells, including those from nasopharyngeal carcinoma, lung cancer, laryngeal cancer, and colorectal cancer. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Case Studies and Research Findings

Several studies have documented the effects of ent-15-Oxo-kaur-16-en-19-oic acid on different types of cancer:

Formulation and Delivery Systems

Recent developments have focused on enhancing the efficacy of ent-15-Oxo-kaur-16-en-19-oic acid through innovative delivery systems:

- Nanoparticle Loading : Studies have explored loading ent-15-Oxo-kaur-16-en-19-oic acid onto mesoporous silica nanoparticles. This method aims to improve the localization and therapeutic efficacy against tumors, particularly in nasopharyngeal carcinoma .

Broader Therapeutic Potential

Beyond its antitumor properties, ent-15-Oxo-kaur-16-en-19-oic acid has been investigated for other potential applications:

Mechanism of Action

The mechanism of action of ent-15-Oxo-kaur-16-en-19-oic acid involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. By stabilizing the inhibitor of kappa B alpha (IkBα), the compound reduces the nuclear translocation of p65, thereby inhibiting NF-kB activity. This leads to a decrease in anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and an increase in pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak) .

Comparison with Similar Compounds

Grandiflorolic Acid (ent-Kaur-16-en-19-oic Acid)

Structural Difference : Lacks the C-15 ketone group.

Source : Espeletia grandiflora .

Bioactivity :

ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic Acid

Structural Difference: Features an additional hydroxyl group at C-11. Source: Adenostemma lavenia . Bioactivity:

Kaurenoic Acid (ent-Kaur-16-en-19-oic Acid Derivatives)

Structural Difference : Varied substitutions at C-15 and other positions.

Source : Coffee beans (Coffea arabica) and Xylopia aethiopica .

Bioactivity :

Xylopinic Acid

Structural Difference : Contains an acetoxy group at C-7 and lacks the C-15 ketone.

Source : Xylopia benthamii .

Bioactivity :

Structural-Activity Relationship (SAR) Insights

Key Observations :

- The C-15 ketone significantly enhances cytotoxicity, as seen in ent-15-oxo-kaur-16-en-19-oic acid’s superior activity over non-oxidized analogs.

- Hydroxylation at C-11 (ent-11α-hydroxy-15-oxo derivative) shifts the apoptotic mechanism to a ROS-independent pathway, broadening therapeutic applicability .

- C-7 modifications (e.g., acetoxy in xylopinic acid) reduce cytotoxicity but retain anti-inflammatory properties .

Mechanistic Comparisons

Q & A

Basic Research Questions

Q. What are the standard protocols for identifying ent-15-oxo-kaur-16-en-19-oic acid in plant extracts?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include δH 1.35 (C-7 methyl) and δC 33.6 (C-20) in <sup>1</sup>H/<sup>13</sup>C NMR spectra . Compare retention times and spectral data with synthetic standards or literature values (e.g., Cannon et al., 1966; Ruiz et al., 2008) .

Q. How is ent-15-oxo-kaur-16-en-19-oic acid synthesized, and what are the challenges in its production?

- Methodology : Hemisynthesis from grandiflorolic acid via oxidation at C-15 is a common route. Challenges include low natural abundance (e.g., 9.18% in Carramboa tachirensis acidic fractions) and the need for regioselective oxidation to avoid side products . Scale-up requires optimization of solvent systems (e.g., dichloromethane/methanol) and catalytic conditions.

Q. What plant species are known to produce ent-15-oxo-kaur-16-en-19-oic acid?

- Sources : Isolated from Espeletia schultzii (Asteraceae) and Xylopia acutiflora (Annonaceae). However, natural yields are typically low (e.g., 3.83% in neutral fractions of Carramboa tachirensis) . Synthetic routes remain primary for bulk production .

Advanced Research Questions

Q. How does ent-15-oxo-kaur-16-en-19-oic acid induce apoptosis in prostate cancer cells?

- Mechanistic Insights : The compound activates caspase-3 and caspase-9 pathways via mitochondrial depolarization. Experimental validation involves flow cytometry (Annexin V/PI staining) and Western blotting for apoptosis markers. Dose-dependent cytotoxicity (IC50 values) should be confirmed in epithelial cell lines (e.g., PC-3 or LNCaP) .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound?

- Data Contradiction Analysis : Variations in cytotoxicity (e.g., IC50 ranges across studies) may arise from differences in cell culture conditions or compound purity. Validate purity via HPLC (>95%) and standardize assays (e.g., MTT vs. resazurin). Cross-reference NMR data (e.g., δC 209.5 for C-15 ketone) to confirm structural integrity .

Q. How can NMR spectroscopy differentiate ent-15-oxo-kaur-16-en-19-oic acid from its structural analogs?

- Analytical Approach : Compare <sup>13</sup>C NMR signals for the kaurane skeleton:

| Carbon Position | ent-15-oxo-kaur-16-en-19-oic acid (δC) | Analog (e.g., xylopinic acid) (δC) |

|---|---|---|

| C-15 | 209.5 (ketone) | 72.1 (hydroxyl) |

| C-16 | 148.2 (enone) | 125.4 (double bond) |

| Key distinctions include the absence of acetyloxy groups (δH 2.05 for CH3CO) in analogs . |

Q. What are the limitations of current extraction methods for this compound?

- Optimization Strategies : Column chromatography (silica gel, eluted with hexane/ethyl acetate) often yields low recovery (<5%). Consider countercurrent chromatography (CCC) for higher resolution. Unidentified fractions (e.g., 36.26% in Carramboa tachirensis acidic extracts) suggest co-elution with diterpenoid derivatives; LC-MS/MS can improve specificity .

Guidelines for Further Research

- Prioritize isolation of larger sample quantities (>50 mg) for 2D NMR (COSY, HMBC) .

- Compare apoptotic pathways across cancer cell types (e.g., breast vs. prostate) to assess specificity .

- Address solubility issues in bioassays using DMSO/PBS co-solvent systems (<0.1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.